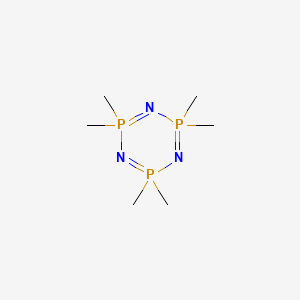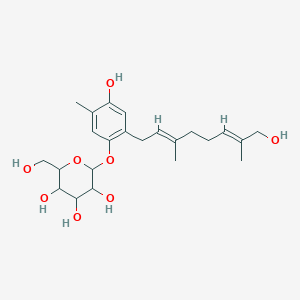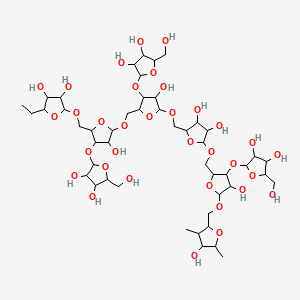![molecular formula C32Cl16FeN8 B12323906 5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)](/img/no-structure.png)
5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)” is a highly complex and chlorinated organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the polycyclic framework.
Chlorination: Introduction of chlorine atoms through halogenation reactions, often using reagents like chlorine gas or N-chlorosuccinimide (NCS).
Coordination with Iron: The final step would involve the coordination of the iron(2+) ion, possibly through a ligand exchange reaction.
Industrial Production Methods
Industrial production would likely involve:
Batch Processing: Due to the complexity, batch processing in controlled environments to ensure purity and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the iron center.
Reduction: Reduction reactions could alter the oxidation state of the iron ion.
Substitution: Chlorine atoms may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organolithium reagents, Grignard reagents.
Major Products
Oxidation Products: Higher oxidation states of iron complexes.
Reduction Products: Lower oxidation states or dechlorinated products.
Substitution Products: Compounds with different functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Potential use as a catalyst in organic reactions due to the presence of iron.
Materials Science: Applications in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Exploration of its biological activity and potential therapeutic uses.
Biochemical Research: Study of its interactions with biological molecules.
Industry
Chemical Manufacturing: Use in the synthesis of other complex molecules.
Environmental Science:
Wirkmechanismus
The compound’s mechanism of action would depend on its specific application:
Catalysis: The iron center may facilitate electron transfer reactions.
Biological Activity: Interaction with enzymes or receptors, possibly through coordination with nitrogen atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachlorobenzene: A simpler chlorinated compound with known industrial applications.
Iron(III) Chloride: A common iron compound used in various chemical processes.
Uniqueness
Complex Structure: The unique polycyclic and highly chlorinated structure sets it apart from simpler compounds.
Multiple Nitrogen Atoms: The presence of multiple nitrogen atoms may confer unique reactivity and coordination properties.
Eigenschaften
Molekularformel |
C32Cl16FeN8 |
|---|---|
Molekulargewicht |
1119.5 g/mol |
IUPAC-Name |
5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+) |
InChI |
InChI=1S/C32Cl16N8.Fe/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChI-Schlüssel |
IVDXYCTXTIJKTO-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B12323933.png)
